3,4-Dichloro-7-fluoroquinoline
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Overview
Description
3,4-Dichloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-7-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethoxy diethyl methylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination . The reaction conditions often involve high temperatures and the use of solvents like toluene and reagents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-7-fluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols, and oxidizing agents like potassium permanganate . Reaction conditions often involve solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution with an amine can yield a corresponding aminoquinoline derivative .
Scientific Research Applications
3,4-Dichloro-7-fluoroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-7-fluoroquinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, leading to the inhibition of DNA synthesis and ultimately cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoroquinoline
- 2-Chloro-3-chloromethyl-7-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
- 4-Bromo-7-fluoroquinoline
Uniqueness
3,4-Dichloro-7-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3,4-dichloro-7-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWDPXPWAROFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671171 |
Source
|
Record name | 3,4-Dichloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-51-4 |
Source
|
Record name | 3,4-Dichloro-7-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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